4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Overview

Description

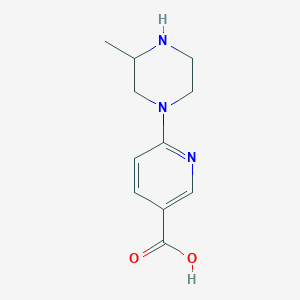

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.

Synthesis Analysis

The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .Chemical Reactions Analysis

The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Scientific Research Applications

Synthesis of Acetals and Hemiacetals

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal: is used in the synthesis of acetals and hemiacetals, which are valuable intermediates in organic synthesis. The compound can undergo acetalization reactions under mild conditions, catalyzed by Brønsted acidic ionic liquids . This process is highly effective and selective, making it a crucial step in the synthesis of various organic compounds.

Perfumery and Flavor Industry

The structural analogs of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal have been used in the perfumery industry. For instance, 1,3-dioxane derivatives are known for their use in perfumery due to their pleasant scent and stability . This compound could potentially be used to develop new fragrances and flavors.

Green Chemistry Applications

In the context of green chemistry, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal and its derivatives can be synthesized using environmentally benign catalysts. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical production .

Ionic Liquids

The compound has relevance in the study of ionic liquids, particularly those with Brønsted acidity. It can be used to explore the catalytic properties of these ionic liquids in various organic transformations .

Phase Change Materials

The related compound, 5,5-Dimethyl-1,3-dioxane, has been studied for its phase change properties, which are important in material science for thermal energy storage . By extension, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal could be investigated for similar applications.

Spectroscopic Studies

Derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal are subjects of spectroscopic studies to understand their structural and electronic properties. These studies are essential for the development of new materials with specific optical or electronic characteristics .

properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKRSPYEXSAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370493 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | |

CAS RN |

127600-13-9 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)